4-amino-N-(2-methoxyethyl)benzenesulfonamide
Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-amino-4-methoxybenzenesulfonamide with 2-methoxyethylamine under controlled conditions.
Substitution Reaction: The intermediate product undergoes a substitution reaction with sulfonyl chloride to form the final compound.
Industrial production methods for this compound are not widely documented, but laboratory synthesis follows the above-mentioned steps with precise control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-amino-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-amino-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Biological Studies: It is used in various biological assays to understand cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory responses .
Comparison with Similar Compounds
4-amino-N-(2-methoxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its molecular structure and specific applications.
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Another derivative with distinct therapeutic uses, particularly in combination with other drugs for treating infections.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique biochemical properties and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTXZWHXMSJEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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